molecular formula C3H6ClF B1611331 2-Chloro-2-fluoropropane CAS No. 420-44-0

2-Chloro-2-fluoropropane

Cat. No. B1611331
CAS RN: 420-44-0
M. Wt: 96.53 g/mol
InChI Key: MFDRISGAWJUQIQ-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoropropane is a chemical compound with the formula C3H6ClF. It has a molecular weight of 96.531 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-fluoropropane consists of three carbon atoms, six hydrogen atoms, one chlorine atom, and one fluorine atom .


Physical And Chemical Properties Analysis

2-Chloro-2-fluoropropane has a density of 1.0±0.1 g/cm3, a boiling point of 35.3±8.0 °C at 760 mmHg, and a molecular refractivity of 20.9±0.3 cm3 . It has a vapor pressure of 525.4±0.1 mmHg at 25°C, an enthalpy of vaporization of 26.9±3.0 kJ/mol, and a flash point of -48.8±5.3 °C .

Scientific Research Applications

1. Photocyclization and Chemical Reactions

2-Chloro-substituted compounds, such as 2-chloro-1,3-diarylpropan-1,3-diones, are involved in photocyclization reactions leading to the formation of flavones. The photochemical behavior of these compounds depends significantly on the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. In some cases, cyclization to flavones is the sole reaction pathway, indicating the potential use of 2-chloro-2-fluoropropane derivatives in synthetic organic chemistry for the production of specific flavone structures (Košmrlj & Šket, 2007).

2. Intramolecular Reactions and Catalysis

2-Chloro and 2-fluoro aryl thioureas exhibit regioselective intramolecular C–S bond formation catalyzed by transition metals like Cu(I) and Pd(II). This process involves dehalogenative paths and C–H activation strategies, demonstrating the application of 2-chloro-2-fluoropropane derivatives in facilitating intramolecular reactions and the development of catalytic processes (Sahoo et al., 2012).

3. Molecular Structure and Spectroscopy

Studies on molecules like 2-chloro-4-fluorotoluene using microwave spectroscopy and quantum chemistry reveal insights into molecular structure, internal rotation, and nuclear quadrupole coupling. These findings highlight the potential use of 2-chloro-2-fluoropropane derivatives in advancing spectroscopic techniques and understanding molecular dynamics (Nair et al., 2020).

4. Stereoselective Synthesis

The 2-chloro-2-methylpropanoic ester serves as a steering group in glycosidation reactions, facilitating rapid and efficient synthesis of sterically hindered alcohols under mild conditions. This application underscores the role of 2-chloro-2-fluoropropane derivatives in stereoselective synthesis, offering high yield and selectivity without forming undesired side products (Szpilman & Carreira, 2009).

Safety And Hazards

In case of exposure to 2-Chloro-2-fluoropropane, it’s advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClF/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDRISGAWJUQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576896
Record name 2-Chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-fluoropropane

CAS RN

420-44-0
Record name Propane, 2-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluoropropane
Reactant of Route 2
2-Chloro-2-fluoropropane
Reactant of Route 3
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Reactant of Route 4
2-Chloro-2-fluoropropane
Reactant of Route 5
2-Chloro-2-fluoropropane
Reactant of Route 6
2-Chloro-2-fluoropropane

Citations

For This Compound
21
Citations
LO Moore, JP Henry, JW Clark - The Journal of Organic Chemistry, 1970 - ACS Publications
… of 2-fluoropropene under non-freeradical conditions proceeds rapidly to form the new compound 3-chloro-2-fluoropropene (I), l,2-dichloro-2fluoropropane (II), 2-chloro-2-fluoropropane (…
Number of citations: 4 pubs.acs.org
JL Webb, JE Corn - The Journal of Organic Chemistry, 1973 - ACS Publications
… The free-radical chlorination of 2-fluoropropane gave 2-chloro-2-fluoropropane in 77% yield.… redistilled on a spinning band column to obtain pure 2-chloro-2-fluoropropane: bp 33-35; ir …
Number of citations: 5 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
H Takeo, M Sugie, C Matsumura - Journal of molecular structure, 1995 - Elsevier
… Although the spectra of 2,2-difluoropropane-dl were measured, assignments of the corresponding 2,2-dichloro- and 2-chloro-2-fluoropropane species could not be made due to further …
Number of citations: 22 www.sciencedirect.com
SA Fine, RF Freese, MG Greene - The Journal of Organic …, 1973 - ACS Publications
… The free-radical chlorination of 2-fluoropropane gave 2-chloro-2-fluoropropane in 77% yield.… redistilled on a spinning band column to obtain pure 2-chloro-2-fluoropropane: bp 33-35; ir …
Number of citations: 4 pubs.acs.org
AA Toropov, AP Toropova, NL Voropaeva… - Journal of Structural …, 1999 - Springer
This paper reports on the results of the use of atomic orbital graphs constructed from complete molecular graphs according to the rules specified in the paper for QSPR modeling of …
Number of citations: 2 link.springer.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
AD English, LRH Scharpen, KM Ewool… - Journal of Molecular …, 1976 - Elsevier
The potential function for internal rotation in 2,3-difluoropropene has been obtained from the microwave spectrum of the gauche rotamer, the far- and mid-infrared spectra of both the …
Number of citations: 13 www.sciencedirect.com
SC Basak, BD Gute, GD Grunwald - Croatica chemica acta, 1996 - hrcak.srce.hr
A molecular similarity measure has been used to estimate the normal boiling points of a set of 267 haloalkanes with 1-4 carbon atoms. Molecular similarity/dissimilarity was quantified in …
Number of citations: 45 hrcak.srce.hr
A Truchan - 1950 - search.proquest.com
… The par tia lly flu o rin a te d l-brom o-2-chloro-2fluoropropane was not is o la te d . Considerable decom position must have occurred since no s ta rtin gm ate ria l was recovered, F lu o …
Number of citations: 2 search.proquest.com

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